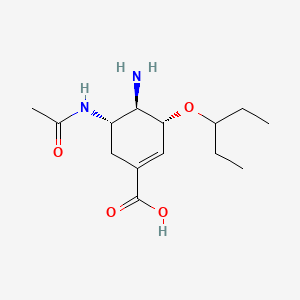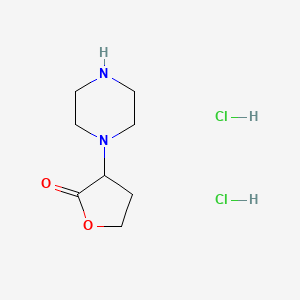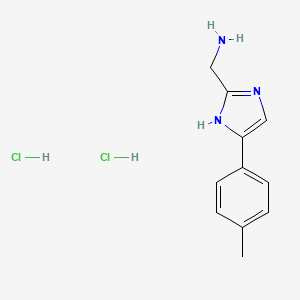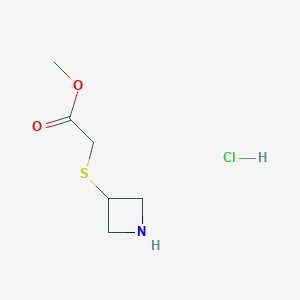
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Descripción general
Descripción
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is an impurity of the antiviral drug Oseltamivir . It is a COVID19-related research product . It is available for purchase online as a reference standard for COVID-19 research .
Molecular Structure Analysis
The molecular formula of this compound is C16H28N2O4 . It has a molecular weight of 312.40 . The molecule contains a total of 50 bonds, including 22 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 1 six-membered ring . It also contains 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 ether (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
Research has been dedicated to improving the synthesis of Oseltamivir (Tamiflu) and its derivatives to enhance efficiency and yield. Zutter et al. (2008) detailed an enantioselective synthesis of Oseltamivir phosphate from commercially available 2,6-dimethoxyphenol, highlighting steps like enzymatic hydrolysis and Curtius degradation (Zutter et al., 2008). Similarly, Kalashnikov et al. (2013) explored a ten-step synthesis scheme for Oseltamivir phosphate starting from (-)-shikimic acid, which achieved a total yield of 27% (Kalashnikov et al., 2013).
Antiviral Activity and Resistance
Studies have also investigated Oseltamivir’s efficacy and the emergence of resistance. Schade et al. (2014) discussed the development of Oseltamivir derivatives with potent antiviral activity against resistant influenza A strains, emphasizing the need for new agents due to resistance against existing treatments (Schade et al., 2014). This is corroborated by de Jong et al. (2005), who reported cases of high-level resistance to Oseltamivir in Vietnamese patients treated for influenza A (H5N1), underlining the emergence of resistance during treatment and the necessity for combination therapies (de Jong et al., 2005).
Environmental Considerations
The environmental presence and stability of Oseltamivir and its metabolites have been subjects of research due to their persistence in water bodies. Accinelli et al. (2010) explored the dissipation and removal of Oseltamivir in various aquatic environments and wastewater treatments, noting its potential to enter surface waters and the environment's role in degradation processes (Accinelli et al., 2010).
Novel Formulations and Delivery Systems
The development of novel formulations and delivery systems for Oseltamivir has been a focus to overcome limitations such as resistance and bioavailability. Li et al. (2016) investigated the use of oseltamivir-modified silver nanoparticles (Ag@OTV) as a novel anti-influenza agent, showing significant inhibition against H1N1 infection and suggesting a potential for codelivery systems to enhance antiviral activity (Li et al., 2016).
Mecanismo De Acción
While the mechanism of action for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is not explicitly stated, it is an impurity of Oseltamivir . Oseltamivir is a neuraminidase inhibitor used in the prophylaxis and treatment of influenza . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .
Análisis Bioquímico
Biochemical Properties
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid plays a significant role in biochemical reactions, particularly in the context of its parent compound, Oseltamivir. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme neuraminidase, which is crucial for the replication of influenza viruses. This compound inhibits neuraminidase, thereby preventing the release of new viral particles from infected cells. This inhibition is essential for controlling the spread of the virus within the host .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, this compound disrupts the normal functioning of the viral neuraminidase enzyme, leading to a decrease in viral load and an overall reduction in the severity of the infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the neuraminidase enzyme. By binding to the active site of neuraminidase, this compound inhibits the enzyme’s activity, preventing the cleavage of sialic acid residues on the surface of host cells. This inhibition blocks the release of new viral particles, thereby limiting the spread of the virus. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the antiviral response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of viral replication, although the extent of this inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxic or adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to determine the optimal dosage that maximizes the antiviral effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its parent compound, Oseltamivir. This compound interacts with enzymes and cofactors involved in the metabolism of Oseltamivir, influencing metabolic flux and metabolite levels. The primary metabolic pathway involves the conversion of Oseltamivir to its active form, Oseltamivir carboxylate, which then exerts its antiviral effects. This compound may also undergo further metabolic transformations, contributing to its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its antiviral activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to the site of viral replication, such as the endoplasmic reticulum or Golgi apparatus, enhances its ability to inhibit neuraminidase and disrupt viral assembly and release .
Propiedades
IUPAC Name |
(3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOADZCFCZMRW-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364932-19-3 | |
| Record name | 4-N-Desacetyl-5-N-acetyl oseltamivir acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364932193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10V6FRB9ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)


![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
